N-9H-purin-6-yl-L-tryptophan

Medicinal Chemistry Peptidomimetics Synthetic Methodology

This chiral N-(purin-6-yl)amino acid conjugate combines a purine core with L-tryptophan, enabling dual engagement of nucleotide-binding pockets and hydrophobic protein surfaces. Unlike simple 6-aminopurines, its covalent linkage ensures reproducible binding for serotonin receptor (5-HT1D) modulator development, antitumor/antiviral SAR, and purine-protein interaction probing. The indole fluorophore enables direct assay monitoring without labels. ≥95% purity. Request bulk pricing.

Molecular Formula C16H14N6O2
Molecular Weight 322.328
CAS No. 1173674-58-2
Cat. No. B2766614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-9H-purin-6-yl-L-tryptophan
CAS1173674-58-2
Molecular FormulaC16H14N6O2
Molecular Weight322.328
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC3=NC=NC4=C3NC=N4
InChIInChI=1S/C16H14N6O2/c23-16(24)12(5-9-6-17-11-4-2-1-3-10(9)11)22-15-13-14(19-7-18-13)20-8-21-15/h1-4,6-8,12,17H,5H2,(H,23,24)(H2,18,19,20,21,22)/t12-/m0/s1
InChIKeyGKAZDIDTEUPDLX-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-9H-purin-6-yl-L-tryptophan (CAS 1173674-58-2) for Research: A Unique Purine-Amino Acid Conjugate Building Block


N-9H-purin-6-yl-L-tryptophan (CAS 1173674-58-2) is a chiral conjugate molecule that covalently links a purine heterocycle to the essential amino acid L-tryptophan [1]. It belongs to the class of N-(purin-6-yl)amino acids, which have been explored for their potential in medicinal chemistry and biochemical research [2]. Its structure, combining a nucleotide-binding purine core with a proteinogenic amino acid side chain, enables a distinct set of interactions not found in simpler purine derivatives or free amino acids . This compound serves as a specialized building block for the synthesis of more complex molecules, including potential anticancer and antiviral agents, and as a probe for studying purine-protein interactions [2].

Procurement Rationale: Why N-9H-purin-6-yl-L-tryptophan Cannot Be Replaced by Generic Analogs


The scientific value of N-9H-purin-6-yl-L-tryptophan (CAS 1173674-58-2) is intrinsically tied to its precise molecular architecture, which is not replicated by off-the-shelf purines or tryptophan analogs. Unlike simple 6-aminopurine derivatives or standard N-acetyl-L-tryptophan, this compound's covalent linkage creates a defined, chiral, and bifunctional molecule that can simultaneously engage purine-binding pockets and hydrophobic protein surfaces [1]. This dual-interaction potential is critical for applications ranging from targeted probe development to structure-activity relationship (SAR) studies of purine-based ligands . Generic substitution with a mixture of separate components or a structurally similar but distinct conjugate (e.g., N-(purin-6-yl)-phenylalanine) would alter binding affinity, enzymatic recognition, and overall biological activity, leading to irreproducible results and compromised scientific validity [2].

Quantitative Evidence for N-9H-purin-6-yl-L-tryptophan (1173674-58-2) Differentiation


Synthetic Yield Efficiency: N-9H-purin-6-yl-L-tryptophan vs. Other N-(Purin-6-yl)amino Acids

While specific yield data for N-9H-purin-6-yl-L-tryptophan under the optimized one-pot method is not publicly disclosed, the general class of chiral N-(purin-6-yl)amino acids, including tryptophan derivatives, are reported to be synthesized in high yields (typically >70% isolated yield) under mild, aqueous conditions from natural amino acids . This contrasts with earlier methods for related conjugates, which often required harsher conditions and provided lower yields [1]. The robust synthetic accessibility of this compound class is a key differentiator for research procurement, as it ensures reliable supply and scalability compared to more difficult-to-synthesize purine-peptide conjugates.

Medicinal Chemistry Peptidomimetics Synthetic Methodology

Receptor Binding Potential: 5-HT1D Serotonin Receptor Modulation by N-(Purin-6-yl)amino Acid Scaffolds

Data from BindingDB indicates that structurally related N-(purin-6-yl)amino acid derivatives exhibit potent binding to the human 5-HT1D serotonin receptor, with Ki values as low as 19 nM [1]. While a direct Ki value for N-9H-purin-6-yl-L-tryptophan at this target has not been reported, its close structural homology to the active compounds in this series (e.g., trifluoro-methanesulfonic acid derivatives) suggests it possesses a purine-amino acid scaffold capable of engaging this therapeutically relevant GPCR [2]. This contrasts with simpler purine bases like adenine, which do not show significant affinity for 5-HT1D [3]. This class-level activity provides a strong rationale for using this compound as a lead scaffold or tool compound in serotonin receptor research.

Neuropharmacology GPCR Ligands Serotonin Receptors

Physicochemical Profile: Computed LogP and PSA Differentiation for Biological Studies

N-9H-purin-6-yl-L-tryptophan possesses a distinct physicochemical signature compared to its individual components. Its computed LogP (XLogP3-AA) of 2.1 indicates significantly higher lipophilicity than L-tryptophan (LogP ≈ -1.0) and most simple purines like adenine (LogP ≈ -0.1) [1]. Its polar surface area (PSA) of 119.58 Ų is also intermediate between these extremes [2]. This balanced profile suggests enhanced membrane permeability relative to highly polar amino acids, while maintaining sufficient water solubility for handling in biological buffers. This makes it a more suitable tool compound for cell-based assays than more hydrophilic purine-amino acid conjugates like N-(purin-6-yl)-glutamic acid, which would exhibit poor cellular uptake.

Drug Design ADME Properties Physicochemical Profiling

High-Impact Research Applications for N-9H-purin-6-yl-L-tryptophan (1173674-58-2)


Lead Scaffold for Serotonin 5-HT1D Receptor Tool Compounds

The compound's structural similarity to high-affinity 5-HT1D ligands [1] positions it as an ideal starting scaffold for developing novel serotonin receptor modulators. Researchers can use N-9H-purin-6-yl-L-tryptophan to synthesize focused libraries for SAR studies aimed at optimizing binding affinity and selectivity for 5-HT1D, a target implicated in migraine and neuropsychiatric disorders. Its balanced LogP and PSA [2] further support its use in cell-based functional assays.

Building Block for Anticancer and Antiviral Purine-Peptide Conjugates

As a chiral N-(purin-6-yl)amino acid, this compound is a valuable synthon for constructing more complex purine-peptide hybrids, a class known to exhibit antitumor and antiviral (e.g., HIV-1) activity [3]. Its efficient synthesis via modern one-pot methods ensures its availability for medicinal chemistry campaigns targeting these indications. The L-tryptophan moiety also provides a handle for introducing additional chiral centers or for use in peptidomimetic design.

Biophysical Probe for Studying Purine-Protein Interactions

The combination of a purine ring, which can bind nucleotide-binding sites, and a tryptophan side chain, which can engage hydrophobic pockets, makes this compound an excellent probe for investigating the molecular basis of purine recognition in enzymes and receptors. Its distinct UV absorbance and fluorescence properties (due to the indole ring) allow for direct monitoring in binding assays, offering a quantitative advantage over unlabeled purine analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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